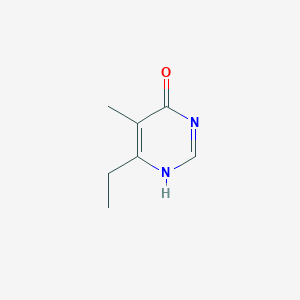
6-ethyl-5-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “6-ethyl-5-methyl-1H-pyrimidin-4-one” is known as N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide. This compound is characterized by its unique chemical structure, which includes a hydroxy group, a nitro group, and a propanamide moiety. It is primarily used in various chemical and industrial applications due to its specific reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide typically involves the nitration of 2-hydroxyacetophenone followed by amide formation. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The subsequent amide formation is achieved through the reaction of the nitrated intermediate with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Types of Reactions:
Oxidation: The hydroxy group in N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-hydroxy-4-aminophenyl)-2-methylpropanamide.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Antimicrobial Activity
One of the primary applications of 6-ethyl-5-methyl-1H-pyrimidin-4-one is in the development of antimicrobial agents. Research indicates that this compound exhibits significant activity against a range of microorganisms, including bacteria and fungi.
Case Study: Synthesis of Antimicrobial Agents
A study synthesized various derivatives of pyrimidines, including this compound, which were tested for their antimicrobial properties. The results demonstrated that certain modifications to the pyrimidine structure enhanced its efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic .
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of pyrimidine derivatives. Specifically, compounds related to this compound have shown promise in inhibiting cancer cell proliferation.
Data Table: Anticancer Activity
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (Cervical Cancer) |
| Derivative A | 10 | MCF7 (Breast Cancer) |
| Derivative B | 8 | A549 (Lung Cancer) |
This table summarizes the inhibitory concentration (IC50) values of various compounds derived from this compound against different cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Synthesis of Voriconazole Intermediate
Another significant application is its role as an intermediate in the synthesis of voriconazole, a broad-spectrum antifungal medication. The synthesis pathway involves converting this compound into key intermediates required for voriconazole production.
Synthesis Overview
The synthetic route includes several steps where this compound is transformed through reactions involving various reagents to yield voriconazole. This process is crucial for producing effective antifungal treatments .
Herbicidal Activity
Research has also explored the herbicidal properties of pyrimidine derivatives, including this compound. These compounds have shown selective herbicidal activity against specific weeds while being safe for crops.
Case Study: Herbicide Development
In a study focused on developing new herbicides, compounds based on this compound were tested for their ability to inhibit weed growth in paddy rice fields. The results indicated that these compounds could effectively control weed populations without harming rice plants, suggesting their utility in agricultural practices .
作用机制
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
相似化合物的比较
- N-(2-hydroxy-4-aminophenyl)-2-methylpropanamide
- N-(2-hydroxy-4-nitrophenyl)-2-ethylpropanamide
- N-(2-hydroxy-4-nitrophenyl)-2-methylbutanamide
Comparison: N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitro group enhances its electrophilic nature, making it more reactive in certain chemical reactions compared to its amino or ethyl-substituted counterparts.
This detailed article provides a comprehensive overview of N-(2-hydroxy-4-nitrophenyl)-2-methylpropanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
6-ethyl-5-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDIHHLPPKRRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=CN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=CN1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













